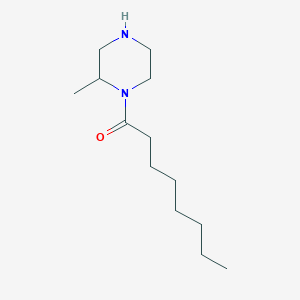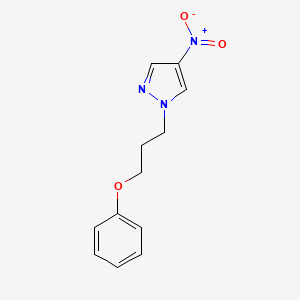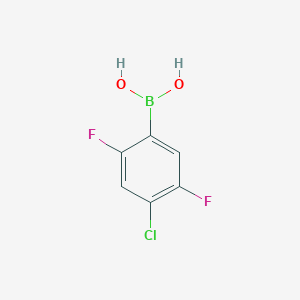
4-Chloro-2,5-difluorophenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2,5-difluorophenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine and fluorine atoms. Its molecular formula is C6H4BClF2O2, and it has a molecular weight of 192.36 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: 4-Chloro-2,5-difluorophenylboronic acid can be synthesized through various methods. One common approach involves the reaction of 4-chloro-2,5-difluorobenzene with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and is carried out in an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
化学反应分析
Types of Reactions: 4-Chloro-2,5-difluorophenylboronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl halide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).
Major Products: The major products of reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
4-Chloro-2,5-difluorophenylboronic acid has diverse applications in scientific research:
作用机制
The primary mechanism of action for 4-chloro-2,5-difluorophenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired biaryl product. The molecular targets are typically aryl halides, and the pathways involve palladium-catalyzed cross-coupling reactions .
相似化合物的比较
- 4-Chloro-2-fluorophenylboronic acid
- 2,4-Difluorophenylboronic acid
- 5-Chloro-2,4-difluorophenylboronic acid
Comparison: 4-Chloro-2,5-difluorophenylboronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. Compared to 4-chloro-2-fluorophenylboronic acid and 2,4-difluorophenylboronic acid, the presence of both chlorine and fluorine atoms at distinct positions on the phenyl ring can lead to different electronic and steric effects, impacting the outcome of coupling reactions .
属性
IUPAC Name |
(4-chloro-2,5-difluorophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF2O2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,11-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZWCWTWFFVBGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)Cl)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6330479.png)
![2-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6330498.png)
amine](/img/structure/B6330508.png)
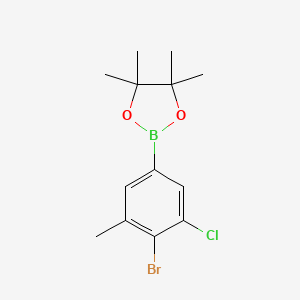
![1-[(3-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6330523.png)
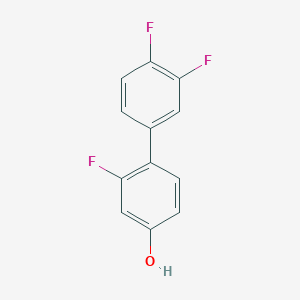
![2-Methyl-1-[(2-nitrophenyl)methyl]piperazine](/img/structure/B6330539.png)
![1-[(2,4-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6330543.png)
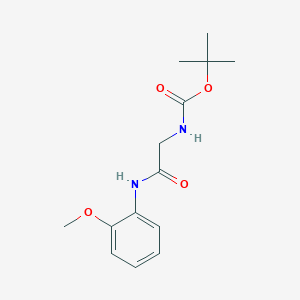
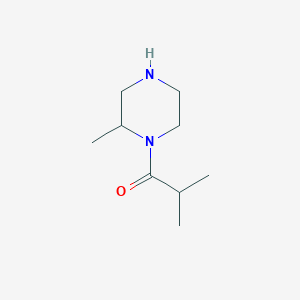
amine](/img/structure/B6330559.png)
![{[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B6330565.png)
